![molecular formula C14H24O4 B1312125 Dipentyl fumarate CAS No. 20314-74-3](/img/structure/B1312125.png)
Dipentyl fumarate
Overview
Description
Scientific Research Applications
Neurodegenerative Diseases Treatment
DMF has been explored as a microglia modulator for the treatment of neurodegenerative diseases . It’s thought to exert a neuroprotective effect on the central nervous system (CNS), potentially through the modulation of microglia actions that are also observed in multiple brain injuries. The neuroprotective action of DMF may be mediated by the activation of the glutathione (GSH) antioxidant pathway and the regulation of brain iron homeostasis.
Psoriasis and Multiple Sclerosis Therapy
For over four decades, DMF and other fumaric acid ester derivatives have been used in the treatment of psoriasis . DMF is also an FDA-approved drug for the treatment of multiple sclerosis (MS). It stabilizes the transcription factor Nrf2 , which induces the expression of antioxidant response element genes, contributing to its therapeutic effects.
Antioxidant and Anti-inflammatory Applications
DMF is known for its antioxidant and anti-inflammatory activities, which make it a candidate for repurposing in various chronic diseases . Its ability to influence autophagy and participate in the transcriptional control of inflammatory factors by inhibiting NF-κB and its downstream targets is of significant interest.
Neuroprotection and Immunomodulation
The compound’s neuroprotective and immunomodulatory effects are being investigated for potential benefits in conditions like cardiovascular and respiratory pathologies, cancer, eye disorders, and systemic or organ-specific inflammatory and immune-mediated diseases .
Anti-proliferative Effects
DMF’s anti-proliferative properties are being studied for their implications in cancer therapy. Its pleiotropic mechanism allows it to exert beneficial effects on different medical conditions .
Diabetic Retinopathy
Research has been conducted using DMF in an in vivo diabetic rat model to investigate its effects on early injury associated with diabetic retinopathy (DR) . This indicates DMF’s potential in the treatment and management of DR.
Safety and Hazards
Mechanism of Action
Target of Action
Dipentyl fumarate, similar to its relative compound dimethyl fumarate, is believed to primarily target the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . The Nrf2 pathway plays a crucial role in cellular response to oxidative stress .
Mode of Action
Dipentyl fumarate is thought to interact with its targets by up-regulating the Nrf2 pathway . This interaction leads to an increased cellular response to oxidative stress, which can result in anti-inflammatory effects .
Biochemical Pathways
The activation of the Nrf2 pathway by dipentyl fumarate affects several downstream biochemical pathways. These include pathways related to oxidative stress response and inflammation . The up-regulation of the Nrf2 pathway can lead to an overall decrease in inflammation and oxidative damage within the cell .
Pharmacokinetics
It is known that after oral ingestion, a significant portion of dimethyl fumarate, a related compound, is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite monomethyl fumarate (mmf)
Result of Action
The activation of the Nrf2 pathway by dipentyl fumarate can lead to several molecular and cellular effects. These include a decrease in inflammation and oxidative damage within the cell . This can result in an overall improvement in cell health and function .
properties
IUPAC Name |
dipentyl (E)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMRHDORQSGIS-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=CC(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)/C=C/C(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl fumarate | |
CAS RN |
20314-74-3 | |
Record name | Diamyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020314743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIAMYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQZ5X9XLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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